Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)

5-Chloro-1-oxo-1-phenylpentane structure
942-93-8 structure
Product Name:5-Chloro-1-oxo-1-phenylpentane
CAS-Nr.:942-93-8
MF:C11H13ClO
MW:196.673322439194
MDL:MFCD00039390
CID:807503
Update Time:2025-06-09

5-Chloro-1-oxo-1-phenylpentane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Pentanone,5-chloro-1-phenyl-
    • 5-chloro-1-phenylpentan-1-one
    • 5-Chloro-1-oxo-1-phenylpentane
    • 4-Chlorobutyl phenyl ketone
    • 5-Chloro-1-phenyl-1-pentanone
    • delta-Chlorovalerophenone
    • 5-Chloro-1-phenyl-1-pentanone (ACI)
    • Valerophenone, 5-chloro- (6CI, 7CI, 8CI)
    • 5-Chlorovalerophenone
    • δ-Chlorovalerophenone
    • MDL: MFCD00039390
    • Inchi: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • InChI-Schlüssel: HTQNQSPMTCJERU-UHFFFAOYSA-N
    • Lächelt: O=C(CCCCCl)C1C=CC=CC=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 5

Experimentelle Eigenschaften

  • Dichte: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 176-178 ºC
  • Löslichkeit: Sehr leicht löslich (0,15 g/l) (25°C),

5-Chloro-1-oxo-1-phenylpentane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
CCZ0001-1g
5-chloro-1-phenylpentan-1-one
942-93-8 99%
1g
$380 2023-09-07
TRC
C066565-250mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
250mg
$ 240.00 2022-06-06
TRC
C066565-500mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
500mg
$ 395.00 2022-06-06
eNovation Chemicals LLC
D641471-1g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
1g
$420 2024-06-05
eNovation Chemicals LLC
D641471-5g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
5g
$1200 2024-06-05
Fluorochem
203614-1g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
1g
£249.00 2022-03-01
Fluorochem
203614-2g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
2g
£424.00 2022-03-01
Fluorochem
203614-5g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
5g
£730.00 2022-03-01
Key Organics Ltd
MS-20973-1G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
1g
£411.00 2025-02-08
Key Organics Ltd
MS-20973-5G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
5g
£923.00 2025-02-08

5-Chloro-1-oxo-1-phenylpentane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Chloroform ;  1.5 h, rt
Referenz
5-Chloro-1-phenylpentan-1-one
Bechmann, Nicole; Kniess, Torsten; Pietzsch, Jens; Koenig, Jonas; Koeckerling, Martin, IUCrData, 2016, 1(1),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  30 min, < 5 °C; 2 h, rt
Referenz
Small molecule CMKLR1 antagonists such as α-NETA analogs in inflammatory disease
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C
Referenz
Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines
Komissarov, V. V.; Kritzyn, A. M., Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  90 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referenz
Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines
Warner, Christopher J. A.; Berry, Sian S.; Jones, Simon, Tetrahedron, 2019, 75(50),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  10 min, 0 °C; 30 min, 0 °C
Referenz
Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans
Monasterolo, Claudio; Muller-Bunz, Helge; Gilheany, Declan G., Chemical Science, 2019, 10(26), 6531-6538

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  1 h, 0 °C
1.2 Reagents: Water
Referenz
Visible-Light-Promoted Site-Specific and Diverse Functionalization of a C(sp3)-C(sp3) Bond Adjacent to an Arene
Wang, Yaxin; Wang, Nengyong; Zhao, Jianyou; Sun, Minzhi; You, Huichao; et al, ACS Catalysis, 2020, 10(12), 6603-6612

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ,  Water
Referenz
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; Lambert, P. H.; Carrie, R., Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene ,  Water ;  24 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  2 - 3 atm, 70 °C
Referenz
Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids
Roslin, Sara; Odell, Luke R., Chemical Communications (Cambridge, 2017, 53(51), 6895-6898

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ;  12 h, rt
Referenz
A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides
Zhong, Wenfeng; Xu, Weiping; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron, 2022, 112,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 28 °C
Referenz
In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds
Xu, Weiping; Zhong, Wenfeng; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron Letters, 2021, 75,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  30 min, cooled; 1 h, cooled; 5 min, reflux
Referenz
Thermal decomposition of cyclic N,N-dimethylhydrazonium fluoroborates
Subramaniam, Girija, 1980, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  2 h, 25 °C
Referenz
Copper-catalyzed radical ring-opening halogenation with HX
Liu, Shuai; Bai, Ming; Xu, Peng-Fei; Sun, Qing-Xin; Duan, Xin-Hua; et al, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  1 h, rt
Referenz
Green preparation of haloalkyl ketone using hydrogen halide as halogen source
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
Referenz
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; Skachilova, S. Ya.; Aleksandrova, E. V.; Kochergin, P. M., Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization
Tanaka, Hiroki; Ukegawa, Naoya; Uyanik, Muhammet ; Ishihara, Kazuaki, Journal of the American Chemical Society, 2022, 144(13), 5756-5761

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of ω-chloroimines
Sulmon, Paul; De Kimpe, Norbert; Schamp, Niceas, Synthesis, 1989, (1), 8-12

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline ,  Silver triflate Solvents: Acetonitrile ;  48 h, rt
Referenz
Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols
Huang, Feng-Qing; Xie, Jian; Sun, Jian-Guo; Wang, Yue-Wei; Dong, Xin; et al, Organic Letters, 2016, 18(4), 684-687

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Benzene ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water
Referenz
α-Oxo-Ketenimines from Isocyanides and α-Haloketones: Synthesis and Divergent Reactivity
Mamboury, Mathias; Wang, Qian; Zhu, Jieping, Chemistry - A European Journal, 2017, 23(52), 12744-12748

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  7.5 min, 50 °C
1.2 Solvents: Diethyl ether ;  20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions
Huck, Lena; de la Hoz, Antonio ; Diaz-Ortiz, Angel; Alcazar, Jesus, Organic Letters, 2017, 19(14), 3747-3750

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 25 °C
Referenz
Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols
Fan, Xuefeng; Zhao, Huijun; Yu, Jiajia; Bao, Xiaoguang; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(2), 227-232

5-Chloro-1-oxo-1-phenylpentane Raw materials

5-Chloro-1-oxo-1-phenylpentane Preparation Products

Empfohlene Lieferanten
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.